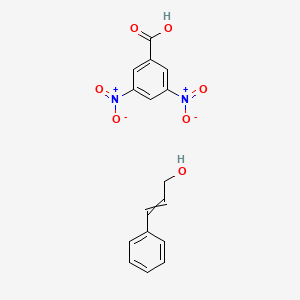
3,5-Dinitrobenzoic acid--3-phenylprop-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol (1/1) is a compound formed by the combination of 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves the nitration of benzoic acid to form 3,5-Dinitrobenzoic acid. This reaction is typically carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-Dinitrobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: Known for its use in identifying alcohol components in esters.
3-phenylprop-2-en-1-ol: Used in organic synthesis and as a fragrance compound.
Uniqueness
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol is unique due to the combination of properties from both 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol
Eigenschaften
CAS-Nummer |
873551-00-9 |
|---|---|
Molekularformel |
C16H14N2O7 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
3,5-dinitrobenzoic acid;3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10O.C7H4N2O6/c10-8-4-7-9-5-2-1-3-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,10H,8H2;1-3H,(H,10,11) |
InChI-Schlüssel |
BOJNPERRMLGWFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

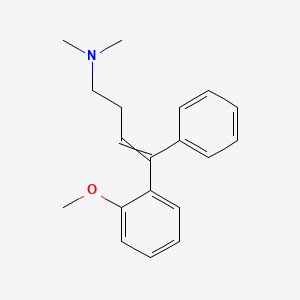
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
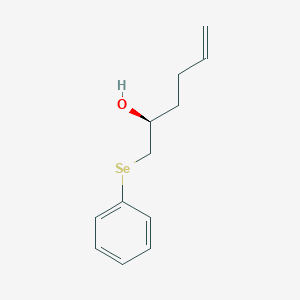
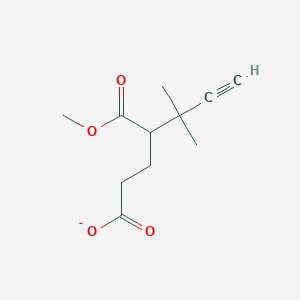

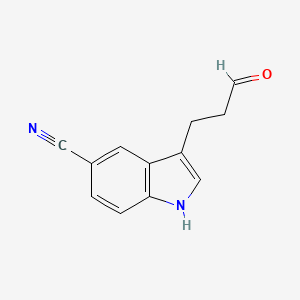
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)

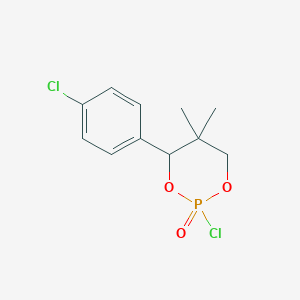
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
